Scientific Field: Organic Chemistry
Summary of Application: Benzenamine, sulfate (2:1) is used in the selective synthesis of N-arylbenzene-1,2-diamines.
Methods of Application: The synthesis is achieved through the 365 nm irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid under ambient nitrogen conditions in a quartz tube for 2.5 hours.
Results or Outcomes: The irradiation process provides a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials.
Scientific Field: Microbiology
Summary of Application: Benzenamine, sulfate (2:1) has been found to have strong inhibitory effects on the mycelial growth of Aspergillus flavus.
Methods of Application: The applied concentrations of benzenamine were 25, 50, 100, 200, and 400 µL/L. The study investigated the inhibitory effect of benzenamine on the toxigenicity and virulence of A.
Results or Outcomes: Benzenamine exhibited great capacity to combat A.
Scientific Field: Textile Industry
Summary of Application: Benzenamine, sulfate (2:1) is used in the production of dyes and in the dyeing and printing of plant fiber textiles.
Results or Outcomes: The use of Benzenamine, sulfate (2:1) in these applications contributes to the coloration and pattern creation in textiles.
Scientific Field: Analytical Chemistry
Summary of Application: Benzenamine, sulfate (2:1) is used as an analytical reagent and in organic synthesis.
Results or Outcomes: The use of Benzenamine, sulfate (2:1) in these applications contributes to the analysis of chemical substances and the synthesis of new organic compounds.
Summary of Application: Benzenamine, sulfate (2:1) is used in the sulfonation of benzene.
Methods of Application: The reaction can be carried out in two ways:
Results or Outcomes: The product of this reaction is benzenesulfonic acid.
Summary of Application: Benzenamine, sulfate (2:1) is used as an analytical reagent.
Results or Outcomes: The use of Benzenamine, sulfate (2:1) in these applications contributes to the analysis of chemical substances.
Aniline, chemically known as phenylamine, is an aromatic amine characterized by the presence of an amino group (-NH₂) attached to a phenyl group. When aniline interacts with sulfuric acid, it forms anilinium hydrogen sulfate. This compound is significant in organic chemistry due to its role in various
The reaction between aniline and sulfuric acid primarily leads to the formation of anilinium hydrogen sulfate through protonation of the amino group:
Aniline and its derivatives exhibit various biological activities. Aniline itself is known for its potential toxicity and carcinogenic properties. Its metabolites can interfere with biological processes, leading to adverse health effects. For instance, exposure to aniline may cause methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. The biological implications of aniline are significant in toxicology and environmental health studies.
Aniline can be synthesized through several methods:
When synthesizing anilinium hydrogen sulfate, concentrated sulfuric acid is added to aniline under controlled conditions to ensure complete protonation.
Aniline and its derivatives have numerous applications:
Several compounds share structural similarities with aniline and exhibit unique properties:
| Compound | Structure | Unique Properties |
|---|---|---|
| Benzylamine | C₆H₅CH₂NH₂ | More reactive than aniline due to alkyl substitution. |
| Toluidine (o-, m-, p-) | C₆H₄(NH₂)(CH₃) | Methyl groups increase electron density, enhancing reactivity. |
| Phenethylamine | C₆H₅CH₂CH₂NH₂ | Used in pharmaceuticals; has psychoactive properties. |
| Diphenylamine | (C₆H₅)₂NH | Used as a stabilizer in rubber; less soluble than aniline. |
Aniline's unique properties stem from its specific amino group positioning on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds.
Aniline, first isolated in 1826 by Otto Unverdorben, became a linchpin of the synthetic dye industry after William Perkin’s 1856 discovery of mauveine. Its derivatives revolutionized textile coloring and pharmaceuticals, with sulfanilic acid emerging as a key intermediate in dye production. The collaboration between academia and industry, particularly in Germany, propelled aniline chemistry into mainstream manufacturing, exemplified by BASF’s rise as a chemical giant.
Aniline (C₆H₅NH₂) is a weakly basic aromatic amine (pKₐ = 4.6) with a planar geometry due to resonance between the nitrogen lone pair and benzene π-system. This conjugation increases electron density at the ortho and para positions, directing electrophilic substitution. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 93.13 g/mol |
| Boiling Point | 184°C |
| Density | 1.02 g/cm³ |
| Solubility in H₂SO₄ | Forms anilinium sulfate |
The C–N bond length (1.41 Å) reflects partial π-bonding, contrasting with aliphatic amines (1.47 Å).
Sulfuric acid (H₂SO₄) serves dual roles:
Aniline’s weak basicity stems from delocalization of the nitrogen lone pair into the benzene ring. In H₂SO₄, protonation forms anilinium hydrogen sulfate (C₆H₅NH₃⁺HSO₄⁻), which dehydrates upon heating to yield sulfanilic acid (Figure 1):
Reaction Pathway
Sulfanilic acid (annual demand: ~4 billion kg) is pivotal for:
Anilinium hydrogen sulfate represents a fundamental organic-inorganic salt formed through the acid-base reaction between aniline and sulfuric acid [1]. The compound possesses the molecular formula C₆H₈N⁺·HSO₄⁻, with a molecular weight of 191.20 grams per mole [1] [2]. The structural arrangement consists of a protonated aniline molecule (anilinium cation) paired with a hydrogen sulfate anion [1].
The anilinium cation C₆H₅NH₃⁺ forms when the amino group of aniline accepts a proton from sulfuric acid, resulting in a positively charged nitrogen center [4]. The benzene ring maintains its aromatic character while the nitrogen atom adopts a tetrahedral geometry with three hydrogen atoms attached [1]. The hydrogen sulfate anion HSO₄⁻ retains one acidic proton, distinguishing it from the fully deprotonated sulfate ion [1].
Crystal structure analysis reveals that the asymmetric unit contains two anilinium cations and two hydrogen sulfate anions, which are interconnected through extensive hydrogen bonding networks [1]. The compound crystallizes in the orthorhombic crystal system with space group Pca2₁ [1] [9].
The anilinium hydrogen sulfate salt exhibits pronounced ionic character due to the complete proton transfer from sulfuric acid to the aniline molecule [1] [4]. The formation of discrete C₆H₅NH₃⁺ and HSO₄⁻ ions establishes the ionic nature of this compound [1]. The anilinium cation carries a formal positive charge localized on the nitrogen atom, while the hydrogen sulfate anion bears a negative charge distributed across the sulfate oxygens [1].
The ionic bonding between the cation and anion is primarily electrostatic in nature, supplemented by extensive hydrogen bonding interactions [1]. The protonation of aniline significantly alters its electronic properties compared to the neutral molecule [28]. Unlike neutral aniline, the protonated form cannot participate in resonance delocalization with the benzene ring due to the absence of lone pair electrons on nitrogen [29] [30].
The ionic character is further evidenced by the compound's high melting point and water solubility characteristics typical of ionic salts [10]. The electrostatic interactions between oppositely charged ions contribute to the overall stability of the crystal lattice [1].
Comprehensive crystallographic analysis of anilinium hydrogen sulfate has been conducted using single-crystal X-ray diffraction techniques [1] [9]. The compound crystallizes in the orthorhombic crystal system with space group Pca2₁ (space group number 29) [1] [9]. The unit cell parameters are precisely determined as: a = 14.3201(2) Å, b = 9.0891(3) Å, and c = 12.8771(2) Å [1] [9]. All angles (α, β, γ) equal 90°, consistent with the orthorhombic symmetry [1].
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.3201(2) |
| b (Å) | 9.0891(3) |
| c (Å) | 12.8771(2) |
| Volume (ų) | 1676.04(7) |
| Z | 8 |
| Density (Mg m⁻³) | 1.516 |
The unit cell volume measures 1676.04(7) ų with eight formula units per unit cell (Z = 8) [1] [9]. The calculated density is 1.516 Mg m⁻³ [1]. The crystal structure was determined at room temperature (293 K) using molybdenum Kα radiation (λ = 0.71073 Å) [1].
Refinement statistics indicate high-quality structural determination with a final R factor of 0.041 for reflections with I > 2σ(I) [1]. The structure exhibits 16963 measured reflections, yielding 4641 independent reflections [1]. The Flack parameter of 0.08(9) confirms the absolute structure determination [1].
The reaction between aniline and sulfuric acid can produce salts with different stoichiometric ratios depending on the reaction conditions and molar ratios of reactants [15] [16] [19]. Two primary stoichiometric variants are well-documented in the literature [14] [15] [16].
The 1:1 stoichiometric variant, anilinium hydrogen sulfate, forms when equimolar amounts of aniline and sulfuric acid react [15]. This compound has the molecular formula C₆H₅NH₃⁺·HSO₄⁻ with a molecular weight of 191.21 grams per mole [2] [15]. The CAS registry number for this compound is 2424-53-5 [3] [15].
In this stoichiometry, each aniline molecule accepts one proton from sulfuric acid, resulting in the formation of anilinium cations paired with hydrogen sulfate anions [4] [15]. The hydrogen sulfate anion retains one acidic proton, maintaining its HSO₄⁻ charge state [1]. This variant is also commonly referred to as aniline bisulfate or aniline hydrogen sulfate [15] [19].
The 2:1 stoichiometric variant, dianilinium sulfate, forms when two moles of aniline react with one mole of sulfuric acid [14] [16] [19]. This compound possesses the molecular formula (C₆H₅NH₃⁺)₂·SO₄²⁻ with a molecular weight of 284.33 grams per mole [14] [16] [19]. The CAS registry number is 542-16-5 [16] [19].
In this configuration, sulfuric acid donates both of its protons to two separate aniline molecules, generating two anilinium cations for each sulfate anion [14] [16]. The sulfate anion carries a full negative charge (SO₄²⁻) having lost both acidic protons [14] [16]. Alternative names include aniline sulfate, benzenamine sulfate, and dianilinium sulfate [16] [19].
The crystal structure of anilinium hydrogen sulfate is characterized by extensive three-dimensional hydrogen bonding networks that provide structural stability and define the packing arrangement [1] [6]. All hydrogen atoms covalently bonded to nitrogen atoms in the anilinium cations participate in hydrogen bonding interactions with oxygen atoms of the hydrogen sulfate anions [1].
| Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1A—H11⋯O1A | 0.89 | 1.95 | 2.821(2) | 167 |
| N1A—H22⋯O3B | 0.89 | 1.95 | 2.817(4) | 163 |
| N1A—H33⋯O2B | 0.89 | 2.01 | 2.884(3) | 169 |
| N1B—H1⋯O1B | 0.89 | 1.94 | 2.828(3) | 175 |
| O4A—H4⋯O3B | 0.82 | 1.79 | 2.603(4) | 175 |
| O4B—H44⋯O3A | 0.82 | 1.84 | 2.635(4) | 163 |
The hydrogen bonding pattern includes both cation-anion (N—H⋯O) and anion-anion (O—H⋯O) interactions [1]. Strong O—H⋯O hydrogen bonds between hydrogen sulfate anions generate infinite chains running parallel to the crystallographic a-axis direction [1]. These anion-anion interactions form C₂²(8) chain motifs according to graph set notation [1].
The N—H⋯O hydrogen bonds between anilinium cations and hydrogen sulfate anions create four and five-centered hydrogen bonding patterns, forming C₄⁴(10) infinite chains along the c-direction [1]. The intersection of these hydrogen bonding chains generates zigzag layers parallel to the ac plane [1]. The crossing of these chains creates various ring motifs with R₃³(10) and R₅⁴(16) graph set descriptors [1].
The anilinium cation in anilinium hydrogen sulfate does not exhibit zwitterionic character, as the positive charge is localized on the nitrogen atom without compensating negative charge elsewhere in the molecule [26] [29] [30]. However, related anilinium sulfonate compounds can demonstrate zwitterionic behavior when the sulfonate group is directly attached to the aromatic ring [26].
The anilinium cation C₆H₅NH₃⁺ lacks the ability to participate in resonance stabilization with the benzene ring due to the absence of lone pair electrons on the nitrogen atom [29] [30]. Upon protonation, the nitrogen atom in aniline loses its lone pair electrons, which are essential for resonance delocalization into the aromatic system [29] [30]. This fundamental difference distinguishes the anilinium cation from neutral aniline, which exhibits extensive resonance stabilization [31].
The protonated nitrogen adopts a tetrahedral geometry with three hydrogen atoms, preventing the planar arrangement necessary for effective orbital overlap with the benzene π-system [28]. Computational studies have confirmed that the anilinium cation does not show resonance effects, as the nitrogen cannot donate electron density to the aromatic ring [29] [30].
The direct reaction between aniline and sulfuric acid represents a fundamental electrophilic aromatic substitution process that proceeds through a well-characterized multi-step mechanism. The initial phase involves acid-base protonation equilibria, followed by sulfonation under elevated temperature conditions [1] [2].
The primary reaction step involves the protonation of aniline by sulfuric acid, forming anilinium hydrogen sulfate as the initial product [2] [3]. This reaction proceeds according to the equilibrium:
C₆H₅NH₂ + H₂SO₄ ⇌ [C₆H₅NH₃]⁺[HSO₄]⁻
The protonation occurs at the amino nitrogen atom due to its lone pair electron availability, with aniline acting as a Lewis base (pKₐ = 4.60) and sulfuric acid serving as the strong Brønsted acid (pKₐ₁ ≈ -3) [4] [5]. The formation of anilinium hydrogen sulfate is highly exothermic and occurs instantaneously at room temperature, producing a white crystalline precipitate [6] [7].
The thermodynamics of this protonation reaction favor complete conversion to the ionic salt form under standard conditions. Computational studies indicate that nitrogen protonation is thermodynamically preferred over ring carbon protonation, with the nitrogen site showing the highest proton affinity [4]. The resulting anilinium cation exhibits significantly reduced nucleophilicity compared to neutral aniline, which explains why direct electrophilic substitution reactions require elevated temperatures to proceed [2].
| Parameter | Value/Range | Reference |
|---|---|---|
| Temperature Range (°C) | 160-200 | Literature compilation |
| Optimal Temperature (°C) | 180-190 | Optimized conditions |
| Initial Reaction Temperature (°C) | 160 (salt formation) | Initial protonation |
| Pressure (bar) | Atmospheric (1.0) | Standard conditions |
| Reaction Time (hours) | 4-5 | Complete sulfonation |
| Aniline:H₂SO₄ Molar Ratio | 1:2.65 | Stoichiometric optimization |
| H₂SO₄ Concentration (%) | 96-98 | Concentrated acid |
| Heating Method | Conventional/Ohmic | Heat transfer methods |
Industrial synthesis of aniline-sulfuric acid products employs continuous production methodologies to achieve consistent product quality and economic efficiency. These processes incorporate advanced reactor designs and optimized operational parameters to maximize throughput while maintaining stringent quality control standards [8] [9].
Free overflow reactor systems represent a specialized configuration for continuous sulfonation processes, designed to handle the significant heat generation and volume changes associated with aniline-sulfuric acid reactions [10] [11]. These systems incorporate overflow weirs and cascading reaction zones that allow for controlled residence time distribution and efficient heat management.
The free overflow design typically consists of multiple reaction chambers connected by overflow channels, enabling staged addition of reactants and progressive temperature control. The reactor geometry incorporates a total capacity range of 10-100 m³ with operating temperatures maintained between 185-195°C [10]. Heat removal is accomplished through external cooling circuits and internal heat exchangers positioned strategically throughout the overflow zones.
Advanced free overflow systems employ computational fluid dynamics modeling to optimize mixing patterns and minimize dead zones. The overflow rate is controlled by adjustable weirs that can be modified during operation to accommodate varying feed compositions and desired conversion levels. This design provides exceptional scalability and has been successfully implemented in plants producing up to 250 kilotons per year of aniline derivatives [8].
Optimization of stoichiometric ratios in continuous processes requires precise control of feed composition and mixing efficiency to achieve maximum conversion while minimizing byproduct formation. Research has established that the optimal aniline to sulfuric acid molar ratio of 1:2.65 provides the highest selectivity toward sulfanilic acid formation [6] [12].
The excess sulfuric acid serves multiple functions beyond stoichiometric requirements. It acts as a dehydrating agent to remove water formed during the sulfonation process, maintains the reaction mixture in a molten state at operating temperatures, and provides the acidic environment necessary for intramolecular rearrangement reactions [6]. Continuous monitoring of acid concentration throughout the reactor system ensures consistent product quality and prevents the formation of undesired isomers.
Advanced mixing systems incorporate high-shear impellers and static mixing elements to achieve rapid homogenization of the highly viscous reaction mixture. The mixing efficiency directly influences the reaction rate and selectivity, with Reynolds numbers maintained above 10,000 to ensure turbulent flow conditions [13]. Temperature gradients within the mixing zone are minimized through the use of multi-point injection systems that distribute the sulfuric acid feed across multiple locations.
Large-scale industrial manufacturing of aniline-sulfuric acid derivatives employs integrated process systems that combine reaction, separation, and purification operations within a single production facility. Modern manufacturing techniques emphasize energy efficiency, waste minimization, and automated process control to achieve competitive production costs [14] [9].
The primary industrial route involves a four-stage reaction sequence starting with aniline hydrogen sulfate formation, followed by thermal conversion to phenylsulfamic acid, subsequent rearrangement to sulfanilic acid hydrogen sulfate, and final product isolation [6]. Each stage operates under specific temperature and pressure conditions optimized for maximum yield and minimal byproduct formation.
Contemporary manufacturing facilities incorporate ohmic heating technology to achieve rapid and uniform temperature distribution throughout the reaction mass [12]. This technology provides significant energetic advantages including high heating rates, low thermal inertia, and precise temperature control compared to conventional heating methods. The ohmic heating system can achieve the required reaction temperature of 180-190°C within minutes rather than hours, substantially reducing energy consumption and improving production efficiency.
Automated process control systems monitor critical parameters including temperature, pressure, pH, and reactant flow rates in real-time. Advanced process analytical technology enables continuous monitoring of product composition and automatic adjustment of operating conditions to maintain optimal performance. These systems have demonstrated the ability to maintain product purity above 99% while achieving overall yields exceeding 90% [9].
Temperature control represents the most critical parameter in aniline-sulfuric acid synthesis, directly influencing reaction rate, product selectivity, and byproduct formation. The reaction proceeds through distinct temperature-dependent stages, each requiring specific thermal management strategies [12] [15].
Initial salt formation occurs exothermically at ambient temperatures, generating sufficient heat to potentially cause local overheating if not properly controlled. The temperature must be maintained below 100°C during the initial mixing phase to prevent violent reaction and ensure complete dissolution [7]. Cooling systems typically employ ice baths or chilled water circulation to manage this initial exotherm.
The sulfonation phase requires elevated temperatures between 180-190°C to achieve acceptable reaction rates and product selectivity [12] [15]. At temperatures below 160°C, the reaction rate becomes prohibitively slow, requiring reaction times exceeding 12 hours for complete conversion. Conversely, temperatures above 200°C promote decomposition reactions and the formation of unwanted isomeric products, significantly reducing overall yield [15].
Temperature uniformity throughout the reaction mass is essential for consistent product quality. Gradient effects can lead to localized overheating, resulting in charring and the formation of colored impurities that require additional purification steps [16]. Modern reactor designs incorporate multiple temperature measurement points and distributed heating systems to maintain temperature variations within ±2°C throughout the reaction volume.
The concentration of sulfuric acid significantly influences both reaction kinetics and product distribution in aniline sulfonation processes. Concentrated sulfuric acid (96-98%) is required to achieve commercially acceptable reaction rates and prevent excessive dilution from water formation during the reaction [12] [17].
Lower acid concentrations result in reduced reaction rates and increased formation of undesired ortho and meta isomers. Studies have demonstrated that sulfuric acid concentrations below 90% lead to significant decreases in para-selectivity, with ortho-aminobenzenesulfonic acid formation increasing from less than 5% to over 20% [12]. This effect is attributed to changes in the electrophilic species present in solution and alterations in the reaction mechanism.
Water content monitoring is critical throughout the process, as water accumulation dilutes the acid medium and can cause the reaction to cease. The reaction generates one mole of water per mole of sulfanilic acid produced, requiring continuous water removal or the use of excess sulfuric acid to maintain the required acid strength [6]. Advanced processes employ vacuum systems to remove water vapor continuously, maintaining optimal acid concentrations throughout the reaction.
The concentration of aniline in the reaction mixture also affects product selectivity and reaction efficiency. Optimal aniline concentrations range from 15-25% by weight in the final reaction mixture. Higher concentrations can lead to mass transfer limitations and localized overheating, while lower concentrations reduce productivity and increase processing costs [13].
Effective mixing is essential for achieving high conversion rates and product selectivity in aniline-sulfuric acid synthesis. The reaction involves highly viscous liquids that become increasingly difficult to mix as the reaction progresses and the temperature increases [12] [18].
The mixing system must provide sufficient shear to break up agglomerates and ensure intimate contact between reactants. Power requirements typically range from 2-5 kW per cubic meter of reaction volume, with higher power inputs required for larger scale operations [19]. The impeller design must balance mixing efficiency with minimal local heating due to viscous dissipation.
Mixing time studies indicate that achieving 95% homogeneity requires 10-15 minutes in conventional stirred tank reactors, but this can be reduced to 2-3 minutes with high-efficiency mixing systems [20]. The mixing time directly affects product quality, as inadequate mixing leads to concentration gradients that promote the formation of undesired isomeric products.
Computational fluid dynamics modeling has been employed to optimize impeller placement and design for aniline-sulfuric acid systems. Studies show that axial flow impellers provide superior mixing performance compared to radial flow designs, particularly in high-viscosity applications. The optimal impeller diameter-to-tank diameter ratio ranges from 0.3-0.4, with multiple impellers employed in tall reactors to ensure adequate mixing throughout the vessel height [19].
The purification and isolation of products from aniline-sulfuric acid synthesis requires specialized techniques to handle the acidic reaction mixture and achieve the required product purity standards. Industrial processes typically achieve purities exceeding 99% through multi-stage purification protocols [7] [21].
The primary isolation method involves neutralization of the reaction mixture with sodium carbonate solution to convert sulfanilic acid to its water-soluble sodium salt [7]. This process requires careful pH control to prevent decomposition of the product while ensuring complete neutralization of excess sulfuric acid. The neutralization is highly exothermic, requiring controlled addition rates and external cooling to maintain temperatures below 60°C.
Crystallization from aqueous solution provides the primary purification mechanism for sulfanilic acid products. The sodium sulfanilate solution is treated with activated carbon to remove colored impurities, followed by hot filtration and acidification with hydrochloric acid to precipitate pure sulfanilic acid [7]. The crystallization process typically achieves yields of 80-85% with purities exceeding 98%.
Advanced purification protocols employ recrystallization from ethanol to achieve analytical grade purity. This process involves dissolving the crude sulfanilic acid in hot ethanol, followed by slow cooling to promote large crystal formation [7] [16]. The recrystallization process can be repeated multiple times to achieve purities exceeding 99.5%, though this significantly reduces overall yield to 70-75%.
| Method | Purpose | Yield (%) | Purity Achieved |
|---|---|---|---|
| Neutralization with Na₂CO₃ | Convert to sodium salt | 85-90 | Technical grade |
| Crystallization from water | Primary isolation | 80-85 | Commercial grade |
| Recrystallization from ethanol | Purification | 75-80 | High purity |
| Activated carbon treatment | Decolorization | 70-75 | Ultra-pure |
| Acid precipitation | Final product isolation | 90-95 | Analytical grade |
Industrial scale purification systems incorporate continuous crystallizers and automated filtration systems to achieve consistent product quality while minimizing labor requirements. These systems can process multiple tons per day while maintaining strict quality control standards required for pharmaceutical and fine chemical applications [9].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard